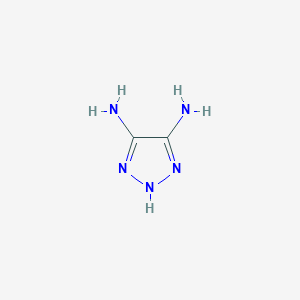
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of 9H-fluorene-9-carboxylic acid and is often used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride typically involves the esterification of 9H-fluorene-9-carboxylic acid with 2-(di-n-butylamino)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and potential disruption of cellular processes. It may also induce oxidative stress and interact with various enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-(Di-n-butylamino)methylene-protected 2-aminopurine riboside: Used in RNA synthesis and as a fluorescent nucleobase analog.
N-(Di-n-butylamino)methylene-protected compounds: Utilized in various synthetic applications and as intermediates in organic synthesis.
Uniqueness
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride stands out due to its unique combination of a fluorene backbone and a di-n-butylamino group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .
Propiedades
Número CAS |
63918-45-6 |
|---|---|
Fórmula molecular |
C25H34ClNO2 |
Peso molecular |
416.0 g/mol |
Nombre IUPAC |
dibutyl-[3-(9H-fluorene-9-carbonyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C25H33NO2.ClH/c1-3-5-16-26(17-6-4-2)18-11-19-28-25(27)24-22-14-9-7-12-20(22)21-13-8-10-15-23(21)24;/h7-10,12-15,24H,3-6,11,16-19H2,1-2H3;1H |
Clave InChI |
BWRQEAMLTRYHGB-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CCCC)CCCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



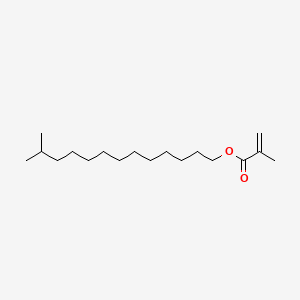
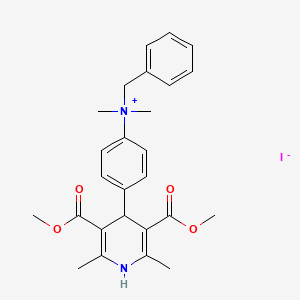
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
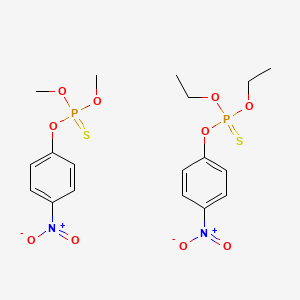
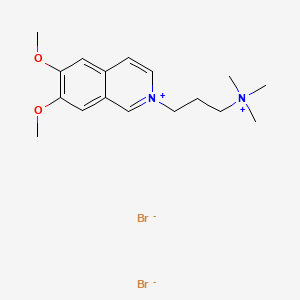

![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
iridium(III)](/img/structure/B13781928.png)




